molecular formula C8H8N4 B13675187 2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine

2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine

Cat. No.: B13675187
M. Wt: 160.18 g/mol
InChI Key: STXXBPYUSAVIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a 1H-1,2,4-triazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine typically involves the reaction of 2-methylpyridine with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution on the 2-methylpyridine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine involves its ability to coordinate with metal ions, forming complexes that can interact with biological targets. These interactions can disrupt cellular processes, leading to cytotoxic effects in cancer cells . The molecular targets and pathways involved include DNA binding and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(1H-1,2,4-triazol-5-yl)pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. This makes it particularly useful in the synthesis of metal complexes and coordination polymers .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

2-methyl-5-(1H-1,2,4-triazol-5-yl)pyridine

InChI

InChI=1S/C8H8N4/c1-6-2-3-7(4-9-6)8-10-5-11-12-8/h2-5H,1H3,(H,10,11,12)

InChI Key

STXXBPYUSAVIBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC=NN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.